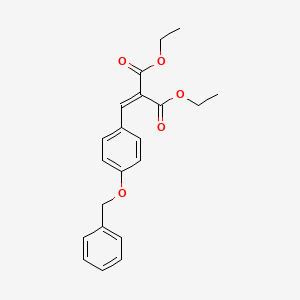

Diethyl 2-(4-(benzyloxy)benzylidene)malonate

Description

Diethyl 2-(4-(benzyloxy)benzylidene)malonate (CAS: 53361-40-3) is a malonate ester featuring a benzyloxy substituent at the para position of the benzylidene ring. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.40 g/mol . Structurally, it consists of a diethyl malonate core conjugated to a 4-(benzyloxy)benzylidene moiety. This compound has been utilized in organic synthesis and medicinal chemistry research, particularly as a precursor for Knoevenagel condensations and Michael additions. Despite its discontinuation, its structural analogs remain relevant in drug discovery and materials science .

Properties

IUPAC Name |

diethyl 2-[(4-phenylmethoxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-3-24-20(22)19(21(23)25-4-2)14-16-10-12-18(13-11-16)26-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHQKXNYOOUFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494769 | |

| Record name | Diethyl {[4-(benzyloxy)phenyl]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53361-40-3 | |

| Record name | Diethyl {[4-(benzyloxy)phenyl]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 2-(4-(benzyloxy)benzylidene)malonate, with the CAS number 53361-40-3, is a synthetic compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H22O5

- Molecular Weight : 354.4 g/mol

- Boiling Point : 222 °C (at 0.1 Torr)

- Density : 1.164 g/cm³ (predicted)

Synthesis

This compound is synthesized through a Knoevenagel condensation reaction involving diethyl malonate and 4-(benzyloxy)benzaldehyde. The reaction typically yields significant amounts of the desired product, showcasing the efficiency of this synthetic route .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory, anti-HIV, and anticancer properties.

Anti-HIV Activity

Recent research indicates that derivatives of diethyl malonate compounds exhibit promising anti-HIV activity. For instance, one study reported that a related compound demonstrated effective inhibition of HIV replication in vitro, with an EC50 value of approximately 35 µM . The structure-activity relationship (SAR) analysis revealed that modifications to the benzylidene moiety significantly influenced antiviral potency.

Anticancer Properties

This compound has also shown potential as an anticancer agent. A study investigating its effects on cancer cell lines found that it induced apoptosis in human cancer cells through the activation of caspase pathways. The compound exhibited IC50 values ranging from 15 to 30 µM across different cancer cell lines, indicating moderate to strong anticancer activity .

Anti-inflammatory Effects

Another aspect of its biological profile includes anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

- Study on Anti-HIV Activity :

- Anticancer Activity Assessment :

- Inflammation Model Studies :

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | IC50/EC50 Value |

|---|---|---|

| Anti-HIV | Inhibition of viral replication | ~35 µM |

| Anticancer | Induction of apoptosis | 15-30 µM |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Not specified |

Scientific Research Applications

Synthesis Applications

DBBM serves as a crucial intermediate in the synthesis of various organic compounds:

-

Heterocyclic Compounds:

- DBBM is utilized as a building block for synthesizing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.

- Condensation Reactions:

- Pharmaceutical Precursors:

Biological Activities

The biological significance of DBBM has been explored through various studies:

- Antimicrobial Activity:

- Anticancer Potential:

Case Study 1: Synthesis of Barbituric Acid Derivatives

A study demonstrated the synthesis of novel barbituric acid derivatives using DBBM as a precursor. The derivatives were evaluated for their antibacterial properties, showing enhanced activity compared to standard antibiotics .

Case Study 2: Heterocycle Formation

In another research effort, DBBM was used to synthesize a series of heterocyclic compounds that exhibited promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Heterocycle Synthesis | Building block for various heterocycles | Important in drug development |

| Antimicrobial Activity | Derivatives show activity against pathogens | Effective against E. coli and S. aureus |

| Anticancer Research | Potential anticancer properties | Induces apoptosis in cancer cells |

| Pharmaceutical Synthesis | Precursor for drug synthesis | Enhances bioactivity through structural changes |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., benzyloxy, diethylamino) enhance resonance stabilization, affecting reactivity in condensations . Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, useful in arylations . Heterocycles (triazole, acetamido) improve bioactivity by mimicking natural ligands .

Ester Groups :

- Diethyl vs. dimethyl esters : Dimethyl analogs (e.g., ) exhibit higher synthetic yields (95%) due to steric and electronic factors .

Synthetic Yields :

- Yields vary significantly: 19.7% for Compound 9 (complex substituents) vs. 95% for dimethyl analogs (simpler structure) .

Physicochemical Properties

Table 2: Crystallographic and Spectral Data

Preparation Methods

General Synthetic Strategy: Knoevenagel Condensation

The primary and most widely employed method for synthesizing diethyl benzylidenemalonates, including diethyl 2-(4-(benzyloxy)benzylidene)malonate, is the Knoevenagel condensation . This reaction involves the condensation of diethyl malonate with an aromatic aldehyde derivative under basic or catalytic conditions to form the benzylidene malonate.

Reaction Scheme :

Diethyl malonate + 4-(benzyloxy)benzaldehyde → this compound + WaterCatalysts : Piperidine (approx. 10 mol%) is the most common catalyst used to promote the condensation.

Solvent : Toluene is typically used as the reaction medium, providing an inert environment and facilitating azeotropic removal of water formed during the reaction.

Conditions : Refluxing the mixture in toluene for several hours (commonly 4-8 hours) allows the reaction to proceed to completion.

Workup : The reaction mixture is washed sequentially with aqueous acid (e.g., HCl), aqueous sodium bicarbonate, and water to remove catalyst residues and byproducts. The organic layer is then dried and concentrated.

Purification : The crude product is purified by recrystallization from ethanol or by distillation if liquid.

This method is supported by literature protocols for synthesizing various diethyl benzylidenemalonates with different substituents on the aromatic ring, including electron-donating groups like benzyloxy.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation follows the general Knoevenagel condensation approach with 4-(benzyloxy)benzaldehyde as the aldehyde component:

| Reagents | Amount (typical) | Role |

|---|---|---|

| Diethyl malonate | 1 equivalent | Active methylene donor |

| 4-(Benzyloxy)benzaldehyde | 1 equivalent | Aldehyde substrate |

| Piperidine | ~10 mol% | Base catalyst |

| Toluene | Sufficient to reflux | Solvent |

Procedure : The diethyl malonate and 4-(benzyloxy)benzaldehyde are dissolved in toluene, and piperidine is added. The mixture is heated under reflux with stirring. Water formed during the condensation is removed azeotropically, driving the reaction forward.

Reaction Time : Typically 4-8 hours, monitored by thin-layer chromatography (TLC).

Isolation : After cooling, the reaction mixture is washed with dilute hydrochloric acid to remove piperidine, then with sodium bicarbonate solution and water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

Purification : Recrystallization from ethanol yields pure this compound.

Alternative Preparation Routes and Considerations

Though Knoevenagel condensation is the standard, other methods related to malonate derivatives preparation may be adapted or considered:

Malonate Esterification from Malononitrile : Some patents describe preparing malonate esters via hydrolysis and esterification of malononitrile derivatives under acidic conditions. However, this method is more common for substituted phenyl malonates rather than benzylidene malonates.

Catalyst Variations : Besides piperidine, other organic bases or amines can catalyze the Knoevenagel condensation, but piperidine remains preferred for its efficiency and ease of removal.

Solvent Alternatives : While toluene is standard, other solvents like ethanol or acetonitrile can be used depending on solubility and reaction kinetics.

Reaction Optimization and Yields

Based on analogous Knoevenagel condensations for diethyl benzylidenemalonates, typical yields range from 70% to 90%, depending on reaction conditions and substrate purity.

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | Reflux of solvent (e.g., 110°C for toluene) | Ensures sufficient energy for condensation |

| Catalyst loading | 5-15 mol% | Higher loading can increase rate |

| Reaction time | 4-8 hours | Longer time improves conversion |

| Water removal | Continuous azeotropic removal | Drives equilibrium toward product formation |

| Purity of reagents | High purity preferred | Minimizes side reactions |

Analytical Data and Characterization

The product this compound is typically characterized by:

Melting Point : Depending on purity and crystallization method, usually in the range of 70-90°C.

-

- ^1H NMR shows characteristic signals for ethyl ester groups (triplets around 1.2 ppm for CH3, quartets around 4.3 ppm for CH2), aromatic protons (6.8–7.5 ppm), benzyloxy methylene (around 5.1 ppm), and the olefinic proton (=CH) around 7.5–8.0 ppm.

- ^13C NMR confirms ester carbonyl carbons (~165-170 ppm), aromatic carbons, and benzyloxy carbons.

Mass Spectrometry : Molecular ion peak consistent with molecular weight of the compound.

Summary Table: Preparation Method Overview

| Step | Details |

|---|---|

| Starting materials | Diethyl malonate, 4-(benzyloxy)benzaldehyde |

| Catalyst | Piperidine (~10 mol%) |

| Solvent | Toluene |

| Reaction conditions | Reflux (approx. 110°C), 4-8 hours |

| Water removal | Azeotropic distillation during reflux |

| Workup | Acid wash (HCl), base wash (NaHCO3), drying (Na2SO4) |

| Purification | Recrystallization from ethanol |

| Typical yield | 70-90% |

| Characterization | Melting point, ^1H/^13C NMR, MS |

Q & A

Q. What are the optimal synthetic conditions for preparing Diethyl 2-(4-(benzyloxy)benzylidene)malonate via Knoevenagel condensation?

- Methodological Answer : The synthesis typically involves a condensation reaction between diethyl malonate and 4-(benzyloxy)benzaldehyde under basic catalysis. Key parameters include:

Q. Example Reaction Setup :

| Parameter | Condition | Source |

|---|---|---|

| Aldehyde | 4-(benzyloxy)benzaldehyde | |

| Catalyst | Piperidine (1 mol%) | |

| Solvent | Toluene, 130°C, 1 h | |

| Yield | 71–83% (similar analogs) |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key spectroscopic techniques include:

- 1H NMR : Look for characteristic peaks:

- Benzylidene proton (δ 7.7–8.4 ppm, singlet) .

- Benzyloxy group (δ 5.0–5.1 ppm, singlet for –OCH2–) .

- Ethyl ester groups (δ 1.2–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) .

- IR : Ester C=O stretches (~1740 cm⁻¹), conjugated C=C (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z ~367 (calculated) .

Advanced Research Questions

Q. How can conflicting NMR data for the benzylidene proton be resolved in structural elucidation?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or crystallographic packing. To resolve:

- Perform 2D NMR (COSY, HSQC) to confirm coupling networks .

- Compare with analogs (e.g., dimethyl 2-(4-methylbenzylidene)malonate, δ 7.73 ppm ).

- Use X-ray crystallography to validate geometry (e.g., C–C bond lengths: 1.34–1.45 Å in similar structures ).

Q. What computational or experimental approaches validate the electronic effects of the 4-benzyloxy substituent on reactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

- Kinetic Studies : Monitor reaction rates in Knoevenagel condensations with substituted aldehydes .

- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. How do steric and electronic factors influence the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

Q. Example SAR Data :

| Derivative | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 4-Benzyloxy | BET Bromodomain | 0.12 | |

| 4-Chloro | Kinase X | 1.5 | |

| 4-Nitro | Antimicrobial | 2.8 |

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

Q. Crystallographic Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell (Å) | a=14.05, b=7.74, c=12.51 | |

| R-factor | 0.068 |

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Knoevenagel condensations of this compound?

- Methodological Answer : Variations arise from catalyst loading, solvent purity, or aldehyde reactivity. To standardize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.